[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine
Overview
Description
“[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine” is an organic compound . It is available in liquid form .
Molecular Structure Analysis
The molecular structure of “[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine” is represented by the InChI code1S/C11H17N3/c1-9-6-10(8-12)7-11(13-9)14-4-2-3-5-14/h6-7H,2-5,8,12H2,1H3
. Physical And Chemical Properties Analysis
“[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine” is a liquid at room temperature . Its molecular weight is 191.28 .Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
A study by Pandey and Srivastava (2011) explored the synthesis and characterization of Schiff bases of 3-aminomethyl pyridine, including compounds similar to [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine, for potential anticonvulsant applications. The compounds were evaluated for their seizure protection properties in various models (Pandey & Srivastava, 2011).
Photocytotoxic Properties for Cancer Treatment
Basu et al. (2014) synthesized Iron(III) complexes involving ligands like [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine. These complexes exhibited photocytotoxicity in red light, suggesting potential applications in cancer treatment through the generation of reactive oxygen species (Basu et al., 2014).
Enhanced Cellular Uptake in Cancer Cells
In 2015, Basu et al. conducted another study on Iron(III) complexes of Schiff bases with modified dipicolylamines, including compounds structurally related to [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine. These complexes showed enhanced cellular uptake and remarkable photocytotoxicity in various cancer cells (Basu et al., 2015).
Photophysical Behaviors in Ligands
Li Ping-hua (2010) explored the photophysical behaviors of ligands including N,N-bis(4-(6-2,2'-bipyridine)-phenyl-methyl)-2-(aminomethyl)pyridine, which bears structural similarity to [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine. The study involved UV-Vis absorption and fluorescence spectrometry (Li Ping-hua, 2010).
Applications in Molecular Catalysis
Roffe et al. (2016) studied the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their catalytic applications. These derivatives, related to [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine, showed good activity and selectivity in catalytic processes (Roffe et al., 2016).
Schiff Base Ligands in Catalytic Reactions
Shukla et al. (2021) investigated Pd(II) complexes with ONN pincer ligands, including a compound structurally similar to [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine, for their catalytic activity toward the Suzuki-Miyaura reaction (Shukla et al., 2021).
Anticancer Activity of Complexes
Mbugua et al. (2020) reported on palladium and platinum complexes with Schiff base ligands, including compounds analogous to [2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine. These complexes demonstrated significant anticancer activity against various human cancer cell lines (Mbugua et al., 2020).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It is known that pyrrolidine derivatives exhibit a broad spectrum of biological activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
properties
IUPAC Name |
(2-methyl-6-pyrrolidin-1-ylpyridin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-6-10(8-12)7-11(13-9)14-4-2-3-5-14/h6-7H,2-5,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZGKAHVIGSGJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N2CCCC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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